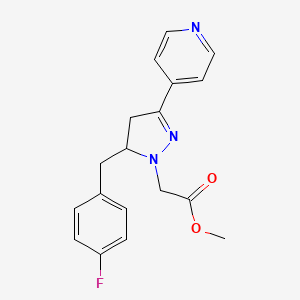

Methyl 2-(5-(4-fluorobenzyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)acetate

Description

Methyl 2-(5-(4-fluorobenzyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)acetate is a pyrazoline derivative featuring a 4-fluorobenzyl group at position 5, a pyridin-4-yl substituent at position 3, and a methyl acetate moiety at position 1 of the pyrazoline ring. Its molecular formula is C₁₈H₁₈FN₃O₂ (methyl ester form), with a molecular weight of 327.36 g/mol (derived from the acid form in : C₁₇H₁₆FN₃O₂, MW 313.33 g/mol + methyl group addition). The compound’s structure combines aromatic, heterocyclic, and ester functionalities, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

methyl 2-[3-[(4-fluorophenyl)methyl]-5-pyridin-4-yl-3,4-dihydropyrazol-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-24-18(23)12-22-16(10-13-2-4-15(19)5-3-13)11-17(21-22)14-6-8-20-9-7-14/h2-9,16H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQMEGGXHXLTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(CC(=N1)C2=CC=NC=C2)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856818 | |

| Record name | Methyl {5-[(4-fluorophenyl)methyl]-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001383-87-4 | |

| Record name | Methyl {5-[(4-fluorophenyl)methyl]-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-(5-(4-fluorobenzyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)acetate, also known by its CAS number 1001383-87-4, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological applications.

- Molecular Formula : C20H21FN4O2

- Molecular Weight : 364.41 g/mol

- SMILES Notation : COC(=O)N1C=C(C=C1)C2=CN=CN2C(=C(C=C)C=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=N1)C(=O)OC

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa). The results indicated a significant reduction in cell viability with IC50 values in the low micromolar range, suggesting potent anticancer activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T47D | 5.2 | Induction of apoptosis via caspase activation |

| HeLa | 7.8 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. For example:

- Bacterial Inhibition : this compound was evaluated against Gram-positive and Gram-negative bacteria using the broth microdilution method. The minimum inhibitory concentration (MIC) values were found to be competitive with standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 32 | Ampicillin (64 µg/mL) |

| Escherichia coli | 16 | Ciprofloxacin (32 µg/mL) |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of the caspase pathway.

- Inhibition of DNA Synthesis : It interferes with DNA synthesis in bacterial cells, leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on Breast Cancer Cells : In a study published in a peer-reviewed journal, this compound demonstrated significant cytotoxic effects on T47D cells with a mechanism involving mitochondrial dysfunction and oxidative stress induction .

- Antimicrobial Evaluation : A comprehensive evaluation against various bacterial strains revealed that this compound exhibited a broad spectrum of activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological activities, highlighting substituent-driven differences:

| Compound | Substituents | Biological Activity | Reference |

|---|---|---|---|

| Methyl 2-(5-(4-fluorobenzyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)acetate | 4-Fluorobenzyl, pyridin-4-yl, methyl acetate | Not explicitly reported; inferred potential based on structural analogs | |

| 2-(5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole | 4-Chlorophenyl, 3,4-dimethoxyphenyl, 4-fluorophenyl, thiazole | Dual EGFR/HER2 inhibition (IC₅₀: 0.18 µM for EGFR; 0.22 µM for HER2) | |

| 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)thiazole | 1,3-Benzodioxol-5-yl, 2-furyl, 4-fluorophenyl, thiazole | Potent BuChE inhibition (43.02 ± 2.71% at 100 µM) | |

| (3-{2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl}-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone | 4-Chlorophenyl, oxazole, 4-fluorophenyl, pyridin-4-yl | Antimicrobial activity (e.g., Staphylococcus aureus: MIC 8 µg/mL) |

Key Structural and Functional Insights:

Core Pyrazoline Scaffold :

The pyrazoline ring is a common feature in all compounds, contributing to conformational rigidity and enabling interactions with hydrophobic pockets in target proteins .

Aromatic Substituents :

- 4-Fluorobenzyl/Phenyl Groups : Present in the target compound and analogs, fluorine enhances metabolic stability and binding affinity via hydrophobic/electrostatic interactions .

- Pyridin-4-yl : In the target compound, this group may facilitate hydrogen bonding or π-π stacking in enzyme active sites, similar to pyridinyl moieties in kinase inhibitors .

Functional Group Variations :

- Thiazole/Oxazole vs. Acetate Ester : Thiazole and oxazole rings (in analogs) enhance π-stacking and electron-deficient interactions, whereas the acetate ester in the target compound may improve solubility or act as a prodrug .

- Methoxy/Chloro Substituents : Electron-withdrawing groups (e.g., chloro in ) increase potency in kinase inhibition, suggesting that the target compound’s 4-fluorobenzyl group could similarly optimize target binding .

Biological Implications :

- The absence of a thiazole/oxazole ring in the target compound may reduce kinase/cholinesterase inhibition compared to and analogs but could shift activity toward other targets (e.g., GPCRs or antimicrobial pathways) .

- The methyl ester may enhance cell permeability compared to carboxylic acid derivatives, as seen in prodrug strategies .

Preparation Methods

Pyrazoline Ring Formation

The pyrazoline ring is typically synthesized by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 4-fluorobenzyl hydrazine can be reacted with pyridin-4-yl-substituted α,β-unsaturated esters under controlled temperature conditions to yield the corresponding 4,5-dihydro-1H-pyrazole intermediate.

Reaction Conditions: The cyclization is generally carried out at atmospheric pressure, with temperatures ranging from 0°C to 40°C to control the formation of the imino ester intermediate, followed by heating to 50–150°C for amidine formation if applicable.

Solvents: Common solvents include methanol, ethanol, or other alcohols, as well as ethers like tetrahydrofuran (THF) or dioxane. Polar aprotic solvents such as dimethylformamide (DMF) are preferred for some steps due to their ability to dissolve both organic and inorganic reagents.

Bases: Alkali metal alkoxides such as sodium methoxide or potassium tert-butoxide are often used to deprotonate intermediates and promote cyclization. Other bases include sodium hydride, potassium carbonate, or organic amines like triethylamine.

Introduction of the Pyridin-4-yl Group

The pyridin-4-yl substituent can be introduced either by using pyridin-4-yl-substituted starting materials or via palladium-catalyzed cross-coupling reactions such as Suzuki coupling.

Suzuki Coupling: The pyrazoline intermediate bearing a suitable leaving group (e.g., bromide) at the 3-position can be coupled with pyridin-4-ylboronic acid or its ester under Pd-catalyzed conditions. This method allows for selective and efficient installation of the pyridin-4-yl group.

Reaction Conditions: Typical conditions include Pd(PPh3)4 or Pd(dppf)Cl2 as catalysts, bases such as potassium carbonate, and solvents like toluene, DMF, or aqueous mixtures, at temperatures between 80–110°C.

Attachment of the 4-Fluorobenzyl Group

The 4-fluorobenzyl group is usually introduced by nucleophilic substitution or alkylation of the pyrazoline nitrogen at the 5-position.

Alkylation: Treatment of the pyrazoline intermediate with 4-fluorobenzyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO) facilitates N-alkylation.

Reaction Conditions: The alkylation is typically performed at room temperature to 40°C to avoid side reactions, with reaction times ranging from several hours to overnight.

Esterification to Methyl Acetate

The final step involves converting the carboxylic acid or acid chloride intermediate to the methyl ester.

Method: The acid chloride intermediate can be reacted directly with methanol in the presence of sodium methoxide or other alkoxide bases to form the methyl ester.

Alternative: Transesterification of an ethyl or other alkyl ester precursor with methanol under basic catalysis is also common.

Reaction Conditions: Esterification is carried out at temperatures from 0°C to 40°C, often under inert atmosphere to prevent hydrolysis, with reaction times from 1 to 24 hours depending on the method.

Representative Reaction Scheme

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazoline ring formation | Hydrazine derivative + α,β-unsaturated ester, NaOMe, MeOH, 0–40°C | Formation of 4,5-dihydro-1H-pyrazole core |

| 2 | Pyridin-4-yl introduction | Pd-catalyzed Suzuki coupling, pyridin-4-ylboronic acid, K2CO3, DMF, 80–110°C | Installation of pyridin-4-yl group at 3-position |

| 3 | 4-Fluorobenzyl alkylation | 4-Fluorobenzyl bromide, K2CO3, DMF, RT–40°C | N-alkylation at 5-position of pyrazoline |

| 4 | Esterification | Acid chloride + MeOH, NaOMe, 0–40°C | Formation of methyl acetate ester |

Research Findings and Optimization Notes

Temperature Control: The pyrazoline ring formation and amidine intermediate steps require strict temperature control to avoid side reactions and decomposition.

Solvent Choice: DMF is preferred for coupling and alkylation steps due to its high polarity and ability to dissolve reagents, although alcohols like methanol are favored for esterification.

Base Selection: Sodium methoxide and potassium carbonate are commonly used bases that provide good yields and selectivity in deprotonation and alkylation steps.

Purification: Crystallization from methanol or ethanol is effective for isolating intermediates and final products with high purity.

Yields: Reported yields for intermediate pyrazolones are typically high (up to 95%), with subsequent alkylation and coupling steps achieving moderate to good yields depending on conditions.

Q & A

Basic Question: What are the optimal synthetic routes for Methyl 2-(5-(4-fluorobenzyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)acetate?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyrazole Core Formation: Cyclocondensation of hydrazines with α,β-unsaturated ketones under reflux in ethanol or dioxane ().

Substituent Introduction:

- The 4-fluorobenzyl group can be introduced via nucleophilic substitution or alkylation reactions under basic conditions (e.g., K₂CO₃ in DMF) ().

- The pyridinyl moiety is often incorporated using Suzuki-Miyaura coupling with a boronic acid derivative ().

Esterification: The acetate ester is formed via reaction with methyl chloroacetate in the presence of a base (e.g., triethylamine) ().

Critical Parameters:

- Temperature (60–100°C), solvent polarity (DMF for nucleophilic substitution; THF for coupling), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yields (20–65%) ().

Basic Question: How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

A combination of analytical techniques is required:

Chromatography:

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% target peak area) ().

Spectroscopy:

- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃): Key signals include the pyrazole C-H (δ 6.5–7.5 ppm), acetate methyl (δ 3.6–3.8 ppm), and pyridinyl protons (δ 8.5–8.7 ppm) ().

- IR Spectroscopy: Ester C=O stretch (~1740 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) ().

Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ ().

Advanced Question: How to design experiments to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

SAR studies require systematic structural modifications and biological testing:

Variation of Substituents:

- Replace the 4-fluorobenzyl group with other halogens (e.g., Cl, Br) or alkyl chains to assess hydrophobicity effects ().

- Modify the pyridinyl group to test electronic effects (e.g., pyrimidine or quinoline analogs) ().

Biological Assays:

- In vitro enzyme inhibition assays (e.g., kinase or COX-2 targets) with IC₅₀ determination.

- Molecular docking (AutoDock Vina) to predict binding modes to biological targets ().

Data Interpretation: Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends ().

Advanced Question: How to resolve contradictory data in biological activity studies?

Methodological Answer:

Contradictions may arise from assay variability or compound stability. Mitigate via:

Reproducibility Checks:

- Repeat assays in triplicate using fresh stock solutions (DMSO stored at -20°C) ().

Control Experiments:

- Include reference inhibitors (e.g., celecoxib for COX-2) and validate assay conditions (pH, temperature) ().

Stability Analysis:

- Monitor compound degradation via HPLC over 24–48 hours in assay buffers ().

Advanced Question: What computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking:

- Use AutoDock or Schrödinger Suite to model binding to receptors (e.g., kinases). Focus on hydrogen bonding with pyridinyl N and hydrophobic interactions with 4-fluorobenzyl ().

Molecular Dynamics (MD) Simulations:

- GROMACS or AMBER to assess binding stability over 100 ns trajectories ().

QSAR Modeling:

- Develop quantitative models using descriptors like polar surface area or dipole moment ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.